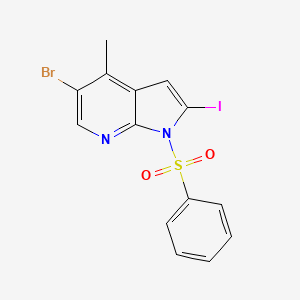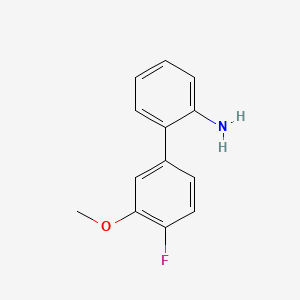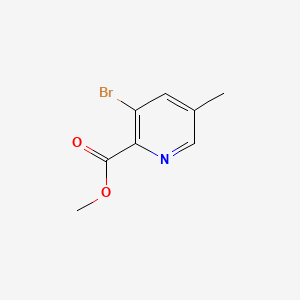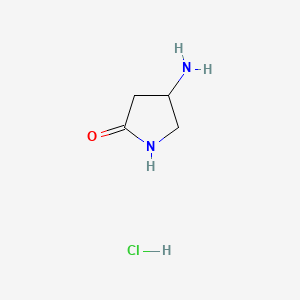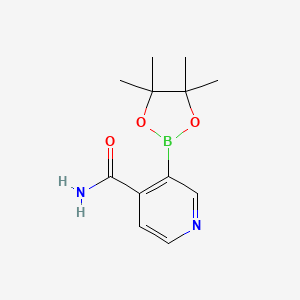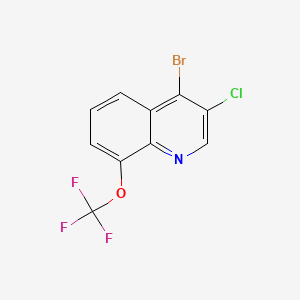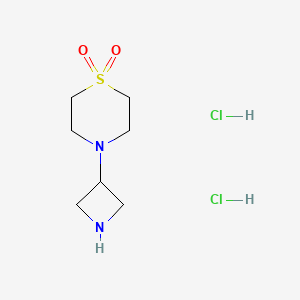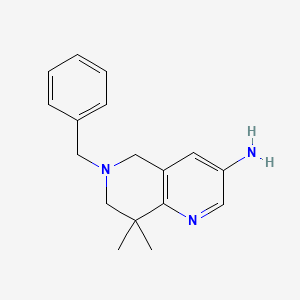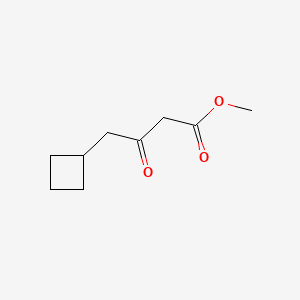
1-BROMO-4-CHLOROBUTANE-D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chlorobutane is a chemical compound used as a reagent in the synthesis of a novel spirohydantoin derivative, which acts as a potent multireceptor-active antipsychotic and antidepressant agent .
Synthesis Analysis
1-Bromo-4-chlorobutane can be synthesized from 1,4-Dichlorobutane with 1,4-dibromo-butane by stirring in DMF with tetrabutylammomium bromide for 19.5 h at 100℃ . Another method involves the addition of bromine to a mixture of phosphorus and d-chlorobutanol, with the temperature of the mixture being held close to 0 DEG C during the addition of bromine .Molecular Structure Analysis
The molecular formula of 1-Bromo-4-chlorobutane is C4H8BrCl . The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
1-Bromo-4-chlorobutane can participate in various chemical reactions. For instance, it can react with benzyloxyacetic acid in the presence of n-butyllithium and diisopropylamine to form a new compound . It can also react with other substances under certain conditions .Physical And Chemical Properties Analysis
1-Bromo-4-chlorobutane has a molecular weight of 171.463 . It has a density of 1.4±0.1 g/cm3, a boiling point of 164.3±8.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . The compound has a refractive index of 1.469 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reaction Mechanisms
1-Bromo-4-chlorobutane-D8 is a deuterated compound, often used in the study of organic synthesis and reaction mechanisms. For example, the addition of hydrogen bromide to 1,1-dichloroethylene, under specific conditions, can produce 1-bromo-2,2-dichloroethane and 1-bromo-2,2,4,4-tetrachlorobutane, with the deuterated version being formed when deuterium bromide is used. This process allows for the exploration of reaction pathways and the synthesis of deuterated compounds, which are valuable in mechanistic studies due to the isotopic labeling (Francis & Leitch, 1957).
Electrochemical Behavior and Reduction Products
The electrochemical reduction of 1,4-dihalobutanes, including 1-bromo-4-chlorobutane, has been investigated to understand their behavior at carbon cathodes. Studies using techniques like cyclic voltammetry have shown that the reduction of these compounds can lead to various products depending on the experimental conditions, providing insights into electrochemical reactions and potential applications in synthetic organic chemistry (Pritts & Peters, 1995).
Molecular Structure and Conformational Analysis
Research on the molecular structure and conformational composition of halobutanes, including analogs of 1-bromo-4-chlorobutane, has been conducted using techniques such as gas-phase electron diffraction and ab initio calculations. These studies provide detailed information on the geometric parameters and conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions in various chemical environments (Aarset et al., 1995).
Safety And Hazards
1-Bromo-4-chlorobutane is considered hazardous. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include using only non-sparking tools, taking precautionary measures against static discharge, and wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
CAS-Nummer |
1219803-72-1 |
|---|---|
Produktname |
1-BROMO-4-CHLOROBUTANE-D8 |
Molekularformel |
C4H8BrCl |
Molekulargewicht |
179.511 |
IUPAC-Name |
1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
NIDSRGCVYOEDFW-SVYQBANQSA-N |
SMILES |
C(CCBr)CCl |
Synonyme |
1-BROMO-4-CHLOROBUTANE-D8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



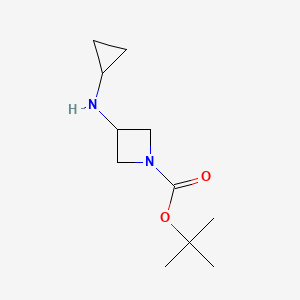
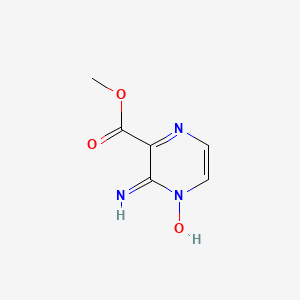
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)
